

A Comprehensive Spectroscopic and Analytical Guide to (2,4-Dihydroxyphenyl)acetonitrile

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Compound of Interest

Compound Name: (2,4-Dihydroxyphenyl)acetonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **(2,4-Dihydroxyphenyl)acetonitrile**. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on analogous compounds and established spectroscopic principles. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of **(2,4-Dihydroxyphenyl)acetonitrile** in research and development settings.

Chemical Structure and Properties

- IUPAC Name: **(2,4-Dihydroxyphenyl)acetonitrile**
- Molecular Formula: $C_8H_7NO_2$ [1][2]
- Molecular Weight: 149.15 g/mol [1]
- CAS Number: 57576-34-8 [2]

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **(2,4-Dihydroxyphenyl)acetonitrile**. These predictions are derived from the analysis of structurally similar compounds, such as 2,4-dihydroxybenzonitrile and other substituted phenols and acetonitriles.

Table 1: Predicted ^1H NMR Data (500 MHz, DMSO- d_6)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.0 - 11.0	Singlet (broad)	1H	Ar-OH (Position 4)
~9.5 - 10.5	Singlet (broad)	1H	Ar-OH (Position 2)
~7.0 - 7.2	Doublet	1H	Ar-H (Position 6)
~6.3 - 6.5	Doublet	1H	Ar-H (Position 5)
~6.2 - 6.4	Singlet	1H	Ar-H (Position 3)
~3.8 - 4.0	Singlet	2H	-CH ₂ -CN

Table 2: Predicted ^{13}C NMR Data (125 MHz, DMSO- d_6)

Chemical Shift (δ) ppm	Assignment
~160	C-OH (Position 4)
~158	C-OH (Position 2)
~132	Ar-C (Position 6)
~118	-C \equiv N
~110	Ar-C (Position 1)
~107	Ar-C (Position 5)
~103	Ar-C (Position 3)
~20	-CH ₂ -CN

Table 3: Predicted FTIR Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	O-H Stretch (Phenolic)
3100 - 3000	Medium	Aromatic C-H Stretch
2950 - 2850	Weak	Aliphatic C-H Stretch (-CH ₂ -)
2260 - 2240	Medium	C≡N Stretch
1620 - 1580	Strong	Aromatic C=C Bending
1520 - 1480	Strong	Aromatic C=C Bending
1450 - 1400	Medium	C-H Bending (-CH ₂ -)
1300 - 1200	Strong	C-O Stretch (Phenolic)
900 - 675	Strong	Aromatic C-H Out-of-Plane Bending

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
149	100	[M] ⁺ (Molecular Ion)
122	~70	[M - HCN] ⁺
109	~50	[M - CH ₂ CN] ⁺
94	~40	[M - HCN - CO] ⁺
65	~30	[C ₅ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **(2,4-Dihydroxyphenyl)acetonitrile** in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
- Instrumentation: A 500 MHz NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire the spectrum at 25 °C.
 - Use a standard pulse sequence.
 - Set the spectral width to cover the range of -2 to 12 ppm.
 - Apply a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire the spectrum at 25 °C.
 - Use a proton-decoupled pulse sequence.
 - Set the spectral width to cover the range of 0 to 200 ppm.
 - A longer acquisition time and a higher number of scans will be necessary due to the low natural abundance of ¹³C.
- Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder in an agate mortar and pestle. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- Instrumentation: A Fourier-Transform Infrared Spectrometer.

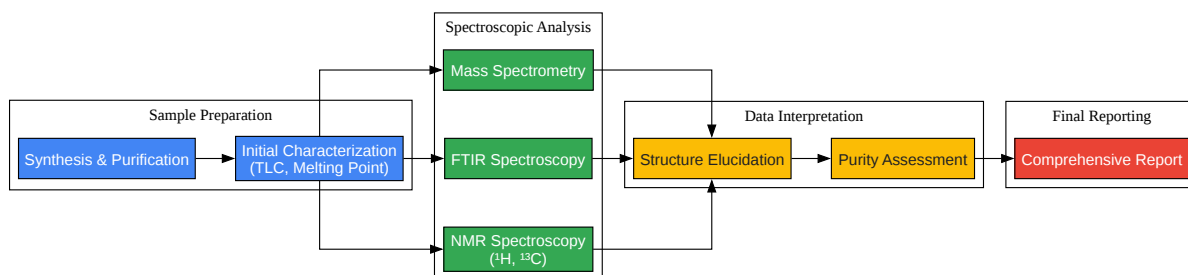
- Data Acquisition:
 - Record a background spectrum of a blank KBr pellet.
 - Place the sample pellet in the sample holder.
 - Acquire the spectrum over the range of 4000 to 400 cm^{-1} .
 - Co-add a sufficient number of scans to obtain a high-quality spectrum.
- Data Processing: Perform a background subtraction to obtain the final infrared spectrum of the sample.

3.3. Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- Instrumentation: A mass spectrometer with an electron ionization (EI) source.
- Data Acquisition:
 - Introduce the sample into the ion source.
 - Use a standard electron energy of 70 eV for ionization.
 - Scan a mass range from m/z 40 to 500.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

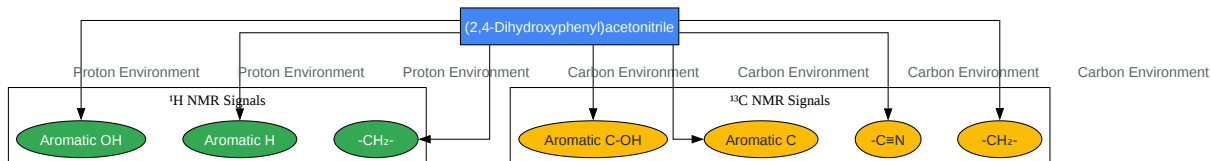
Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **(2,4-Dihydroxyphenyl)acetonitrile**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization.



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Caption: Relationship between molecular structure and expected NMR signals.

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References

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